ZINC09875266

Catalog No.
S4879531
CAS No.
M.F
C17H16ClN5O2
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC09875266

Product Name

ZINC09875266

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C17H16ClN5O2/c1-25-16-7-4-13(18)8-15(16)22-17(24)21-14-5-2-12(3-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24)

InChI Key

HGWOFAWMISAEKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is 357.0992525 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

ZINC09875266 (CAS 925200-00-6) is a rationally identified small-molecule dual inhibitor targeting the interconnected signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Focal Adhesion Kinase (FAK). Discovered via rigorous structure-based pharmacophore modeling and virtual screening, this compound possesses a urea-linked triazole core that successfully occupies the ATP-binding pockets of both kinases [1]. For procurement professionals and medicinal chemists, ZINC09875266 serves as a highly validated, lead-like reference material and structural scaffold. Its optimized molecular weight (357.79 g/mol) and favorable predicted pharmacokinetic properties make it an ideal starting point for hit-to-lead optimization, structural hybridization, and in vitro synergistic anti-angiogenesis assay development [1].

Procuring generic single-target inhibitors (such as Pazopanib for VEGFR2 or PF-562,271 for FAK) fails to replicate the synergistic dual-pathway blockade required for advanced tumor angiogenesis and metastasis models, forcing researchers to manage complex co-administration protocols with compounding toxicities [1]. Conversely, substituting ZINC09875266 with established, highly decorated clinical multi-kinase inhibitors (like Cabozantinib or Lenvatinib) restricts downstream chemical derivatization due to their high molecular weight and rigid structural optimization. ZINC09875266 uniquely bridges this gap by providing a dual-targeting mechanism within a synthetically accessible, lead-like framework, ensuring both biological relevance and chemical processability in drug discovery workflows [1].

Dual-Kinase Active Site Occupancy for Synergistic Assays

ZINC09875266 was systematically selected from over 42,000 hits due to its precise ability to satisfy critical pharmacophore interactions in both VEGFR2 and FAK. Unlike single-target baselines, ZINC09875266 forms essential hydrogen bonds with the hinge region (VEGFR2-Cys919, FAK-Cys502), the DFG motif (VEGFR2-Asp1046, FAK-Asp564), and the αC-helix gate area (VEGFR2-Glu885, FAK-Glu471). This dual-occupancy profile allows it to trap both kinases in the inactive DFG-out conformation [1].

Evidence DimensionPharmacophore interaction compliance (Hinge, DFG, αC-helix)
Target Compound Data100% compliance across both VEGFR2 and FAK active sites
Comparator Or BaselineSingle-target inhibitors (e.g., Pazopanib)
Quantified DifferenceBinds both kinase domains simultaneously vs. single-domain specificity
ConditionsIn silico molecular docking and structure-based pharmacophore modeling

Procuring this dual-target compound eliminates the need for complex two-drug combinations in early-stage angiogenesis and metastasis assays.

Lead-Like Pharmacokinetic and ADME Suitability

For a compound to be a viable starting scaffold in medicinal chemistry, it must possess favorable baseline pharmacokinetics. SwissADME profiling demonstrates that ZINC09875266 falls within the optimal Boiled-Egg plot parameters for gastrointestinal (GIT) absorption, driven by an ideal topological polar surface area and wlogP [1]. Compared to bulkier, late-stage multi-kinase inhibitors that often violate Lipinski's Rule of Five, ZINC09875266 provides a highly processable, lead-like baseline.

Evidence DimensionPredicted GIT absorption and Lipinski compliance
Target Compound DataHigh predicted GIT absorption with 0 Lipinski violations (MW 357.79)
Comparator Or BaselineLate-stage multi-kinase inhibitors (MW > 500 g/mol)
Quantified DifferenceSuperior lead-like ADME space for downstream optimization
ConditionsSwissADME predictive modeling

Ensures that medicinal chemists are investing synthesis and optimization efforts into a scaffold with fundamentally sound oral bioavailability potential.

Structural Accessibility for Hybridization and Derivatization

ZINC09875266 features a highly accessible 1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea structure. This relatively low molecular weight and modular architecture make it an ideal precursor for structural hybridization strategies, such as developing dual VEGFR-2/BRAF or VEGFR-2/HDAC inhibitors [1]. In contrast, highly decorated clinical benchmarks like Lenvatinib offer limited synthetic flexibility, making them poor starting materials for generating novel intellectual property.

Evidence DimensionSynthetic accessibility and modularity for derivatization
Target Compound DataUnoptimized, low-MW urea-triazole scaffold (357.79 g/mol)
Comparator Or BaselineHighly decorated clinical MKI benchmarks (e.g., Lenvatinib)
Quantified DifferenceSignificantly lower steric hindrance for functional group substitution
ConditionsHit-to-lead chemical synthesis workflows

Provides a highly processable and modular chemical precursor for laboratories focused on synthesizing novel, patentable multi-target anti-cancer agents.

Hit-to-Lead Optimization in Oncology

Acting as a validated structural scaffold for medicinal chemists designing next-generation dual or multi-kinase inhibitors targeting tumor angiogenesis, leveraging its optimal ADME profile and synthetic accessibility [1].

In Vitro Angiogenesis and Metastasis Assays

Serving as a single-agent reference compound in endothelial tube formation or cell migration assays to evaluate the synergistic blockade of VEGFR2 and FAK pathways without the confounding variables of two-drug administration [1].

Computational Chemistry Benchmarking

Utilized as a positive control in molecular docking, molecular dynamics (MD) simulations, and QSAR model training for novel type II kinase inhibitor discovery [1].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

357.0992525 g/mol

Monoisotopic Mass

357.0992525 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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